molecular formula C20H20N2O6S B3035552 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate CAS No. 331460-22-1

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate

Cat. No.: B3035552
CAS No.: 331460-22-1
M. Wt: 416.4 g/mol
InChI Key: YNOXUIYJWQZKJF-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic compound characterized by the presence of nitro groups and a cyclohexylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of nitrobenzene derivatives. The reaction conditions often require strong nucleophiles and specific solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors has been shown to enhance the efficiency and safety of the sulfonation process, which is a key step in the synthesis of nitrobenzene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, oleum, sulfuric acid, and chlorosulfuric acid. The reaction conditions often involve high temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

2-(Cyclohexylsulfanyl)-5-nitrobenzyl 4-nitrobenzenecarboxylate is unique due to the presence of both cyclohexylsulfanyl and nitrobenzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-cyclohexylsulfanyl-5-nitrophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c23-20(14-6-8-16(9-7-14)21(24)25)28-13-15-12-17(22(26)27)10-11-19(15)29-18-4-2-1-3-5-18/h6-12,18H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOXUIYJWQZKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168539
Record name Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331460-22-1
Record name Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331460-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-(cyclohexylthio)-5-nitro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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